Cas no 1225-64-5 (10H-Phenothiazine-10-propanamine,2-chloro-N-methyl-)

10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- structure
1225-64-5 structure
Product Name:10H-Phenothiazine-10-propanamine,2-chloro-N-methyl-
CAS-nummer:1225-64-5
MF:C16H17ClN2S
MW:304.837581396103
CID:156173
PubChem ID:62875
Update Time:2025-06-08

10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl-
    • 3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine
    • CHLORPROMAZINE N-DESMETHYL
    • norchlorpromazine
    • 3-(2-chloro-10H-phenothiazin-10-yl)-N-methylpropan-1-amine
    • N-Desmethylchlorpromazine
    • N-Monodesmethylchlorpromazine
    • Desmethylchlorpromazine
    • Desmethylchloropromazine
    • CHEMBL825
    • BA-2837
    • NOR1-CHLORPROMAZINE
    • UNII-O1G7LW1I5H
    • MONODESMETHYLCHLORPROMAZINE
    • Chlorpromazine-M norl
    • Chlorpromazine impurity D
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • YHFXGBOUSIKGMZ-UHFFFAOYSA-N
    • CHEBI:125597
    • 3-(2-chlorophenothiazin-10-yl)-N-methyl-propan-1-amine
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-
    • A899014
    • Demonomethylchlorpromazine
    • DTXSID50153631
    • NS00115949
    • NOR1-CPZ
    • O1G7LW1I5H
    • BRD-K58901278-001-01-8
    • NOR1CHLORPROMAZINE
    • Demethylchlorpromazine
    • BDBM50408489
    • 1225-64-5
    • Q27216212
    • Inchi: 1S/C16H17ClN2S/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3
    • InChI-sleutel: YHFXGBOUSIKGMZ-UHFFFAOYSA-N
    • LACHT: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CCCNC

Berekende eigenschappen

  • Exacte massa: 304.08031
  • Monoisotopische massa: 304.08
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 315
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 40.6A^2

Experimentele eigenschappen

  • Dichtheid: 1.229
  • Kookpunt: 458.2°Cat760mmHg
  • Vlampunt: 230.9°C
  • Brekindex: 1.627
  • PSA: 15.27

10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- Prijsmeer >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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